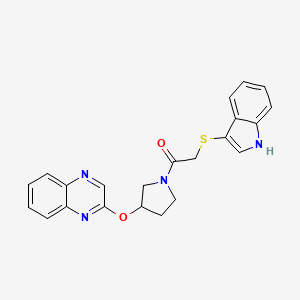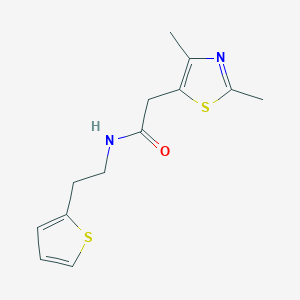
2-((1H-indol-3-yl)thio)-1-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1H-indol-3-yl)thio)-1-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)ethan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique chemical structure and its ability to interact with various biological systems, making it an important area of study for researchers.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Derivatives
- One-Pot Synthesis Processes : Innovative one-pot synthesis methods have been developed to create pyrrole derivatives, including 11-(1H-Pyrrol-1-yl)-11H-indeno[1,2-b]quinoxaline and 3-(1H-pyrrol-1-yl)indolin-2-one derivatives, demonstrating efficient and novel routes to generate these compounds under specific conditions, such as microwave irradiation and solid-support montmorillonite K10 (Azizian et al., 2005).
Advanced Synthesis Techniques
- Eco-Friendly Approaches : Research has focused on developing eco-friendly and efficient strategies for synthesizing biologically important pyrrolo- and indolo[1,2-a]quinoxalines, utilizing p-dodecylbenzenesulfonic acid as an efficient catalyst under mild conditions to generate diverse quinoxaline derivatives (Preetam & Nath, 2015).
Catalysis and Green Chemistry
- Catalytic and Green Synthesis : Investigations into iodine-catalyzed synthesis highlight practical, green approaches to creating pyrrolo- and indolo[1,2-a]quinoxalines. These studies emphasize the role of sustainable oxidants and cost-effective catalysts in organic synthesis, underlining the importance of environmentally friendly methods in generating these compounds (Wang et al., 2015).
Molecular Structure and Characterization
- Crystal Structure Analysis : Detailed structural analysis of related compounds provides insights into the molecular configurations, bonding patterns, and the overall geometry of the synthesized compounds, enriching the understanding of their chemical properties and potential applications (Mathusalini et al., 2015).
Catalytic Behavior and Reactivity
- Catalytic Activities : The synthesis and characterization of complexes bearing quinoxaline derivatives have been explored, particularly focusing on their catalytic behavior towards reactivity with ethylene, showcasing the potential of these compounds in polymerization and oligomerization reactions (Sun et al., 2007).
Eigenschaften
IUPAC Name |
2-(1H-indol-3-ylsulfanyl)-1-(3-quinoxalin-2-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c27-22(14-29-20-11-23-17-6-2-1-5-16(17)20)26-10-9-15(13-26)28-21-12-24-18-7-3-4-8-19(18)25-21/h1-8,11-12,15,23H,9-10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEYJGSFCOTQCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)CSC4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(5-(3-(3,4-dimethoxyphenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2975538.png)
![N-(1-cyanocyclohexyl)-2-[4-(1-ethyl-1H-pyrazol-4-yl)piperidin-1-yl]acetamide](/img/structure/B2975541.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2975543.png)
![Quinoxalin-2-yl-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2975545.png)

![Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylacetate](/img/structure/B2975549.png)

![3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B2975551.png)
![N-[(3-Bromophenyl)methyl]ethane-1-sulfonamide](/img/structure/B2975552.png)


![2,2,2-trichloro-1-{4-[4-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B2975557.png)
